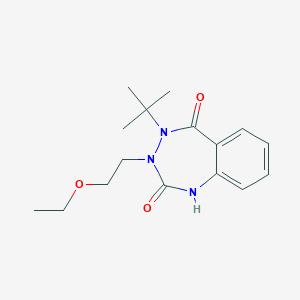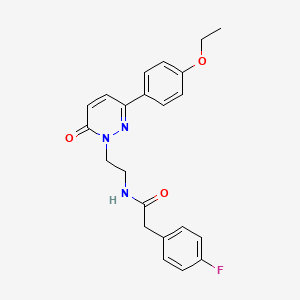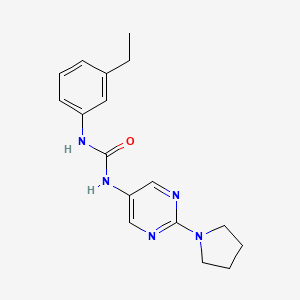
3,4-difluoro-N-methylbenzene-1-sulfonamide
Descripción general
Descripción
3,4-difluoro-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H7F2NO2S. It has a molecular weight of 207.2 . The compound is typically stored as a powder .
Molecular Structure Analysis
The InChI code for 3,4-difluoro-N-methylbenzene-1-sulfonamide is 1S/C7H7F2NO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 . This code provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Sulfonamide compounds serve as crucial intermediates in the synthesis of various organic molecules. For instance, they have been employed in the Julia-Kocienski olefination reactions, offering pathways to synthesize alkenes and dienes with significant yields and stereoselectivities. This application underscores the role of sulfonamide derivatives in facilitating complex organic transformations, including the high-yielding synthesis of methoxylated stilbenes, highlighting their versatility in organic synthesis and the potential for creating biologically active compounds (Alonso et al., 2005).
Materials Science
In materials science, sulfonamides have been utilized in the development of poly(arylene ether)s, demonstrating the influence of alkyl chain length on thermal properties such as the glass transition temperature. This research provides insights into designing polymers with tailored thermal characteristics for various applications, from aerospace to electronics, showcasing the adaptability of sulfonamide-based monomers in polymer chemistry (Andrejevic et al., 2015).
Pharmacological Research
In the realm of pharmacological research, sulfonamide derivatives have shown promise as anticancer agents. Complexes bearing sulfonamide ligands have been evaluated against cisplatin-resistant ovarian cancer cells, displaying potent anticancer activity. This suggests their potential as alternative therapeutic agents for treating resistant forms of cancer, indicating the diverse biological activities of sulfonamide compounds and their relevance in developing new cancer treatments (Samper et al., 2017).
Environmental Science
Sulfonamide compounds have also found applications in environmental science, particularly in the remediation of pollutants. Studies on the oxidation of perfluorinated compounds using persulfate, under conditions suitable for in-situ groundwater remediation, illustrate the potential of sulfonamide-based processes in addressing environmental contaminants. This highlights the role of sulfonamide derivatives in developing effective methods for the degradation of persistent organic pollutants, contributing to cleaner water resources (Park et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
3,4-difluoro-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCRKIRQKGTNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-methylbenzene-1-sulfonamide | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2864782.png)
![Methyl 3-[(3-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2864783.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2864784.png)
![2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)amino)-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2864785.png)
![4-[(2-Phenylethyl)amino]butanoic acid hydrochloride](/img/structure/B2864787.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2864791.png)
![8-(3,5-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2864793.png)
![2-Bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B2864795.png)




